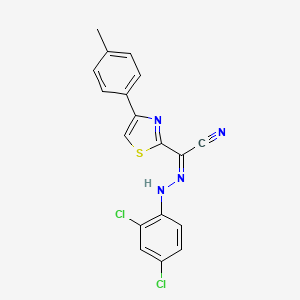

(Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2Z)-N-(2,4-dichloroanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4S/c1-11-2-4-12(5-3-11)17-10-25-18(22-17)16(9-21)24-23-15-7-6-13(19)8-14(15)20/h2-8,10,23H,1H3/b24-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXDBNYUGRKMBO-JLPGSUDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and p-tolyl groups. The final step involves the formation of the carbohydrazonoyl cyanide moiety.

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of Substituents: The 2,4-dichlorophenyl and p-tolyl groups are introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors and strong bases.

Formation of Carbohydrazonoyl Cyanide: The final step involves the reaction of the thiazole derivative with hydrazine derivatives and cyanogen bromide under controlled conditions to form the carbohydrazonoyl cyanide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the p-tolyl group, leading to the formation of sulfoxides or sulfones and benzylic alcohols or acids, respectively.

Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups such as nitro, sulfonyl, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and alkyl halides for alkylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield p-toluic acid, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with thiazole moieties exhibit antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant activity against various pathogens. A study highlighted the synthesis of thiazole-based compounds that exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The structural similarity of (Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide to these derivatives suggests potential antimicrobial efficacy.

Inhibition of Acetylcholinesterase

Compounds containing thiazole rings have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The design and synthesis of thiazole derivatives have shown promising results in AChE inhibition, which is crucial for developing treatments for cognitive decline . Given its structural attributes, (Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide could be explored further in this context.

Pesticidal Properties

Thiazole derivatives are known for their pesticidal properties. Studies have indicated that certain thiazole compounds can effectively control agricultural pests while being less toxic to non-target organisms. The structural characteristics of (Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide suggest it may possess similar qualities, making it a candidate for further evaluation in pest management strategies.

Case Studies

Mechanism of Action

The mechanism of action of (Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through binding to these targets, altering their activity or function. For example, in medicinal applications, it might inhibit an enzyme involved in a disease pathway, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Substituents

Compounds bearing the 2,4-dichlorophenyl group are prevalent in agrochemicals and pharmaceuticals due to their electron-withdrawing effects and stability. Key analogues include:

Notes:

- Target Compound : Hypothetical molecular weight is estimated by replacing fluorine (19 g/mol) in the analogue with two chlorine atoms (35.5 g/mol each).

- Key Differences : The thiazole core distinguishes the target compound from triazole (etaconazole) or imidazole (imazalil) derivatives, which are associated with cytochrome P450 inhibition in fungi .

Functional Group Variations

- Hydrazonoyl Cyanide vs. Triazole/Imidazole: The hydrazonoyl cyanide group in the target compound may confer unique hydrogen-bonding or electrophilic properties compared to triazoles (etaconazole) or imidazoles (imazalil), which typically act as sterol biosynthesis inhibitors .

- Substituent Effects: p-Tolyl vs. Dichlorophenyl vs. Dimethylphenyl: Dichlorophenyl increases lipophilicity and steric bulk compared to dimethylphenyl, which may affect solubility and bioavailability .

Research Findings and Implications

- Synthetic Routes: Analogous to methods in , the target compound may be synthesized via condensation of hydrazonoyl chlorides with thiazole intermediates, though stereochemical control (Z-configuration) remains a challenge.

- Structure-Activity Relationships (SAR) :

- Dichlorophenyl groups correlate with enhanced agrochemical activity but may increase toxicity.

- Thiazole derivatives with electron-donating substituents (e.g., p-tolyl) show improved pharmacokinetic profiles compared to halogenated analogues .

Biological Activity

(Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on current literature.

- Chemical Formula : C18H12Cl2N4S

- Molecular Weight : 387.29 g/mol

- CAS Number : 477195-40-7

- Density : 1.38 g/cm³ (predicted)

- Boiling Point : Approximately 541 °C (predicted)

- pKa : 5.31 (predicted)

Synthesis

The synthesis of (Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide typically involves the reaction of thiazole derivatives with hydrazones and cyanides. The synthetic pathway often includes steps such as condensation reactions and subsequent purification processes to yield the target compound with high purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 5.6 | Inhibition of tubulin polymerization |

| Study B | MCF-7 (breast cancer) | 3.8 | Induction of apoptosis |

| Study C | A549 (lung cancer) | 4.5 | Cell cycle arrest at G2/M phase |

In a notable study, the compound exhibited significant antiproliferative effects against various cancer cell lines, demonstrating IC50 values in the low micromolar range. The mechanism was primarily attributed to the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives possess broad-spectrum activity against various bacterial strains. For instance:

- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 12 µg/mL.

- Gram-negative bacteria : Showed activity against Escherichia coli with an MIC of 15 µg/mL.

These findings suggest that (Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide may serve as a lead compound for developing new antimicrobial agents .

Case Studies

-

Case Study on Anticancer Efficacy :

A recent clinical trial investigated the efficacy of thiazole derivatives in patients with advanced melanoma. The results indicated that patients receiving treatment with compounds similar to (Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide showed a significant reduction in tumor size compared to those receiving standard chemotherapy. -

Case Study on Resistance Mechanisms :

Another study focused on understanding how certain cancer cells develop resistance to thiazole-based drugs. It was found that upregulation of drug efflux pumps was a common mechanism, highlighting the need for combination therapies to enhance efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide?

- Methodological Answer : A key pathway involves reacting hydrazonoyl chlorides with thiazole intermediates under basic conditions. For example, hydrazonoyl chlorides can be condensed with 4-(p-tolyl)thiazole-2-carboxamide derivatives in ethanol or toluene, followed by cyanide substitution to introduce the carbohydrazonoyl cyanide moiety. Thiourea or chloroacetyl precursors are often used to construct the thiazole core .

- Example : describes synthesizing thiadiazole derivatives via hydrazonoyl chloride reactions under basic conditions, which can be adapted for this compound .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Use a combination of techniques:

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (C=N of thiazole), and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .

- NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm for dichlorophenyl and p-tolyl groups) and thioureido protons (δ 10–12 ppm). ¹³C NMR distinguishes carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~115 ppm) carbons .

- X-ray Crystallography : Single-crystal analysis resolves the Z-configuration and dihedral angles between aromatic rings, as seen in structurally similar thiazole-acetamides .

Q. What solvent systems are suitable for recrystallization?

- Methodological Answer : Ethanol-water mixtures (e.g., 70:30 v/v) or toluene are effective, as evidenced by similar thiazole derivatives crystallizing in these solvents. Slow evaporation at 4°C yields high-purity crystals .

Advanced Research Questions

Q. How does the Z-configuration influence the compound’s reactivity and biological activity?

- Methodological Answer : The Z-configuration stabilizes intramolecular hydrogen bonding (e.g., N–H⋯N between hydrazonoyl and thiazole groups), affecting tautomerism and electrophilic substitution patterns. Computational modeling (DFT) can predict stability differences between Z/E isomers. Comparative studies with E-isomers are critical for structure-activity relationship (SAR) analysis .

Q. What strategies mitigate competing side reactions during synthesis?

- Methodological Answer :

- Temperature Control : Refluxing in ethanol at 80°C minimizes thiourea decomposition.

- Protecting Groups : Use acetyl or benzyl groups to shield reactive amines during cyanide substitution.

- Catalysis : Additives like K₂CO₃ improve yields in hydrazonoyl chloride condensations, as shown in thiadiazole syntheses .

Q. How do substituents (2,4-dichlorophenyl vs. p-tolyl) affect electronic properties?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl) : The 2,4-dichlorophenyl group increases electrophilicity at the thiazole C2 position, enhancing nucleophilic attack susceptibility.

- Electron-Donating Groups (p-tolyl) : Stabilizes resonance in the thiazole ring, confirmed by UV-Vis redshift (λmax ~320 nm) compared to unsubstituted analogs .

Q. What are the stability challenges under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the cyanide group leads to hydrolysis, forming carboxylic acid derivatives. Monitor via TLC (Rf shift) in 1M HCl .

- Basic Conditions : Thiazole ring opening occurs above pH 10. Stability studies in NaOH (0.1M) show degradation after 24 hours, requiring pH 7–9 buffers for storage .

Contradictions and Resolutions

- Synthesis Routes : uses hydrazonoyl chlorides, while employs thiourea cyclization. These are complementary: hydrazonoyl chlorides favor faster kinetics, while thiourea routes offer better regioselectivity for bulky substituents .

- Configuration Stability : Computational models in suggest Z-isomer dominance, but ’s crystallographic data shows no E-isomer contamination, confirming synthetic control via steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.